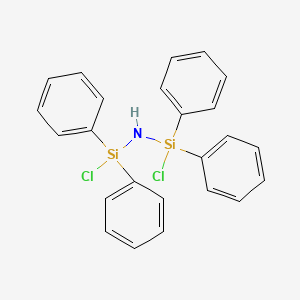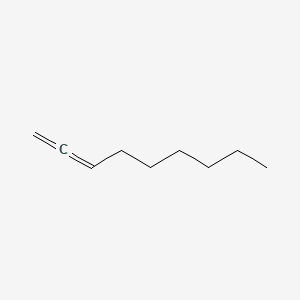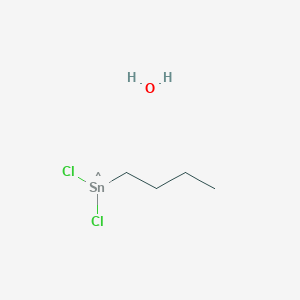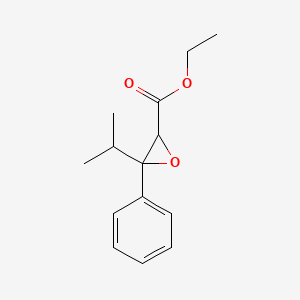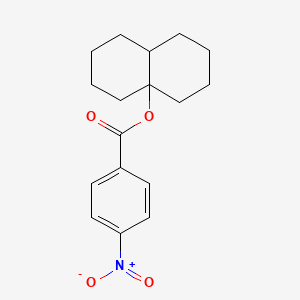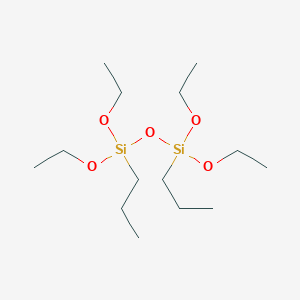
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane is an organosilicon compound with the molecular formula C14H32O4Si2. This compound is part of the disiloxane family, characterized by the presence of silicon-oxygen bonds. It is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane derivatives. The reaction typically involves the use of ethanol as a solvent and a catalyst such as hydrochloric acid to facilitate the hydrolysis process. The reaction conditions include maintaining a temperature range of 25-30°C and a reaction time of 2-3 hours to ensure complete hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature range of 40-50°C, reaction time of 1-2 hours.
Reduction: Lithium aluminum hydride, temperature range of 0-10°C, reaction time of 3-4 hours.
Substitution: Alkyl halides, temperature range of 25-30°C, reaction time of 2-3 hours.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Alkyl-substituted disiloxane derivatives.
Applications De Recherche Scientifique
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can form stable complexes with metal ions, enhancing its reactivity in catalytic processes. Additionally, the ethoxy groups can undergo hydrolysis to form silanol groups, which can further react with other functional groups, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different functional groups.
1,1,3,3-Tetramethyldisiloxane: Another disiloxane compound used in the production of silicone polymers and resins.
1,1,3,3-Tetraethoxypropane: A compound with similar ethoxy groups but different core structure.
Uniqueness
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane is unique due to its specific combination of ethoxy and propyl groups, which confer distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
13501-75-2 |
|---|---|
Formule moléculaire |
C14H34O5Si2 |
Poids moléculaire |
338.59 g/mol |
Nom IUPAC |
[diethoxy(propyl)silyl]oxy-diethoxy-propylsilane |
InChI |
InChI=1S/C14H34O5Si2/c1-7-13-20(15-9-3,16-10-4)19-21(14-8-2,17-11-5)18-12-6/h7-14H2,1-6H3 |
Clé InChI |
HZFNLAGBGXZXAW-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](OCC)(OCC)O[Si](CCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
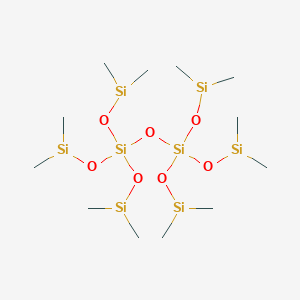
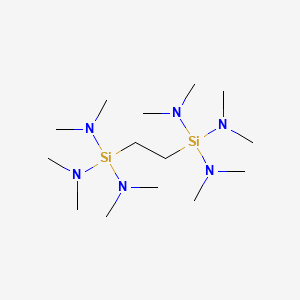
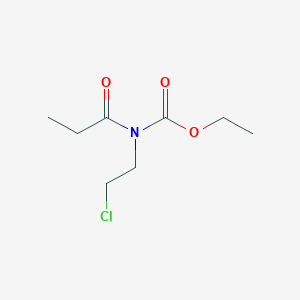
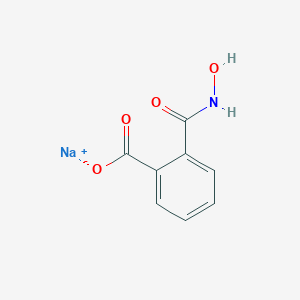

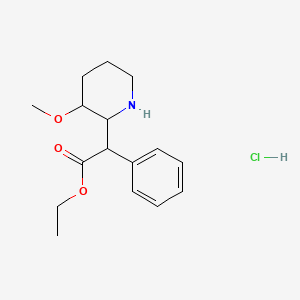

![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
